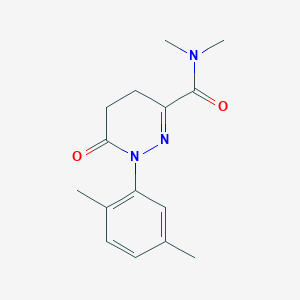
4-(butan-2-ylsulfamoyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butan-2-ylsulfamoyl)-N-methylbenzamide, also known as BIS, is a chemical compound that has been widely used in scientific research due to its unique properties. BIS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has also been used to study the role of sulfonamide derivatives in the treatment of Alzheimer's disease. Additionally, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been used to study the mechanism of action of sulfonamide derivatives in the treatment of bacterial infections.
作用機序
The mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition leads to a decrease in the growth of cancer cells and has been suggested as a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the growth of cancer cells by inhibiting the activity of carbonic anhydrase. 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been shown to decrease the production of reactive oxygen species, which are known to contribute to the development of various diseases.
実験室実験の利点と制限
4-(butan-2-ylsulfamoyl)-N-methylbenzamide has several advantages for lab experiments. It has a high yield of synthesis, making it an accessible compound for scientific research. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide also has limitations for lab experiments. It is a sulfonamide derivative, which can have potential side effects on the body. Additionally, the mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide is not fully understood, which can limit its potential use in scientific research.
将来の方向性
There are several future directions for the use of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide in scientific research. One potential direction is the study of its role in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide and its potential side effects on the body. The use of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide in combination with other compounds may also be a potential avenue for future research. Overall, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has shown promising results in scientific research and has the potential to be a valuable compound for studying various diseases.
合成法
The synthesis of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide involves the reaction of N-methylbenzamide with butan-2-ylsulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain a white solid. The yield of the synthesis is typically high, making 4-(butan-2-ylsulfamoyl)-N-methylbenzamide an accessible compound for scientific research.
特性
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)11-7-5-10(6-8-11)12(15)13-3/h5-9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXCMTOJMLXHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)



![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
